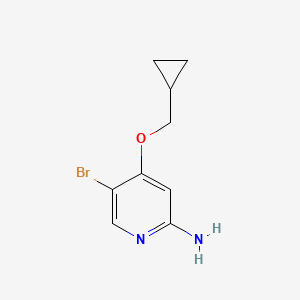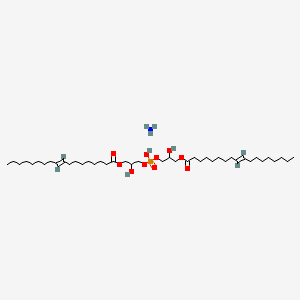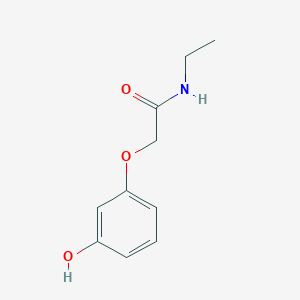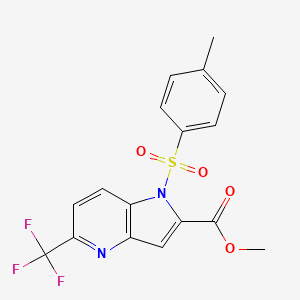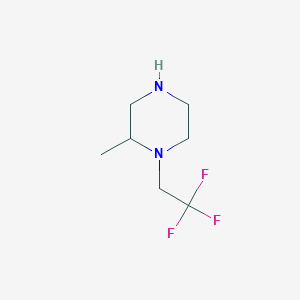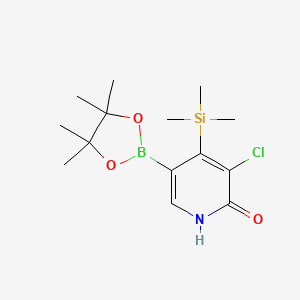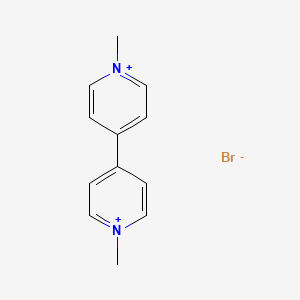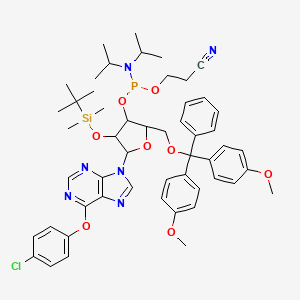
O6-Chlorophenyl-I CEP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O6-Chlorophenyl-I CEP is a chemical compound with the molecular formula C52H64ClN6O8PSi and a molecular weight of 995.63 g/mol . It is a nucleoside derivative widely used in various scientific research fields, particularly in the biomedical realm. This compound is known for its potential in the research of diverse ailments such as cancer and inflammation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O6-Chlorophenyl-I CEP involves multiple steps, starting from the appropriate nucleoside precursor. The key steps include the protection of hydroxyl groups, chlorination, and phosphoramidite formation . The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific reagents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
O6-Chlorophenyl-I CEP undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide . The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted nucleoside analogs .
Scientific Research Applications
O6-Chlorophenyl-I CEP is widely employed in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of complex nucleoside analogs.
Biology: Employed in the study of nucleic acid interactions and modifications.
Medicine: Investigated for its potential in cancer and inflammation research.
Industry: Utilized in the production of specialized nucleoside derivatives for various applications.
Mechanism of Action
The mechanism of action of O6-Chlorophenyl-I CEP involves its interaction with specific molecular targets and pathways. It acts as an inhibitor in various biochemical processes, affecting the activity of enzymes and other proteins involved in disease pathways. The exact molecular targets and pathways depend on the specific application and research context.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to O6-Chlorophenyl-I CEP include:
- O6-Phenyl-2’-deoxyinosine
- Nebularine CEP
- 5’-O-(4,4’-dimethoxytrityl)-O6-phenyl-2’-deoxyinosine
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its chlorophenyl group and phosphoramidite functionality make it particularly useful in nucleoside chemistry and biomedical research .
Properties
Molecular Formula |
C52H64ClN6O8PSi |
|---|---|
Molecular Weight |
995.6 g/mol |
IUPAC Name |
3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-[6-(4-chlorophenoxy)purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C52H64ClN6O8PSi/c1-35(2)59(36(3)4)68(63-31-15-30-54)66-46-44(32-62-52(37-16-13-12-14-17-37,38-18-24-41(60-8)25-19-38)39-20-26-42(61-9)27-21-39)65-50(47(46)67-69(10,11)51(5,6)7)58-34-57-45-48(58)55-33-56-49(45)64-43-28-22-40(53)23-29-43/h12-14,16-29,33-36,44,46-47,50H,15,31-32H2,1-11H3 |
InChI Key |
PPOOCYGMZJCPNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=C2N=CN=C3OC4=CC=C(C=C4)Cl)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



